molecular formula C27H29NO5 B2541902 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone CAS No. 486427-02-5

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B2541902
CAS No.: 486427-02-5
M. Wt: 447.531
InChI Key: QKRPCCSXFAXINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a synthetically derived small molecule of significant interest in medicinal chemistry and chemical biology research. It belongs to the class of 3,4-dihydroisoquinolines, a privileged scaffold known for its diverse biological activities. The structure features a methoxyphenoxymethyl group at the 1-position and a phenylethanone moiety at the 2-position, which may be synthesized via intramolecular α-amidoalkylation reactions, a method established for related bis-dihydroisoquinolines . This molecular architecture makes it a valuable intermediate for probing biological systems. Its core dihydroisoquinoline structure is frequently investigated for its potential to interact with various enzyme families and cellular receptors. Researchers can utilize this compound as a key building block in the synthesis of more complex polycyclic structures or as a precursor for developing focused libraries in structure-activity relationship (SAR) studies. The specific substitution pattern, including multiple methoxy groups, suggests potential for optimization towards specific pharmacological targets, warranting further investigation into its mechanism of action and physicochemical properties. This product is intended for research applications in early drug discovery and is strictly for laboratory use.

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPCCSXFAXINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons
Compound ID Substituent at Position 1 Substituent at Position 2 Molecular Formula Key ¹H-NMR Features (ppm) Elemental Analysis (Calc./Found)
Target Compound (4-Methoxyphenoxy)methyl Phenylethanone C27H27NO5 Not provided in evidence; inferred similar methoxy peaks (~3.7–3.9 ppm) Not available
6i Phenyl Phenylethanone C25H25NO3 2.61 (dd, 2H), 3.78 (s, 3H), 6.56–7.34 (aromatic) C: 77.49/77.68; H: 6.50/6.75; N: 3.61/3.56
6k Methylsulfonyl Methylsulfonyl C18H21NO4S 2.64 (s, 3H), 3.77–3.92 (methoxy), 6.02–7.36 (aromatic) C: 62.23/62.03; H: 6.09/6.27; N: 4.03/4.09
6m Benzyl Acetyl C20H23NO3 1.63 (s, 3H), 3.87–3.89 (methoxy), 5.68 (dd, 1H), 6.14–7.27 (aromatic) C: 73.82/73.99; H: 7.12/7.05; N: 4.30/4.25

Key Observations :

  • Substituent Effects: The target’s (4-methoxyphenoxy)methyl group introduces steric bulk and additional methoxy groups compared to 6i (phenyl) or 6m (benzyl). This may enhance receptor selectivity or solubility.
  • Methoxy Group Consistency : All compounds share 6,7-dimethoxy groups, with ¹H-NMR peaks at ~3.7–3.9 ppm, confirming their electron-donating nature .
  • Elemental Analysis: Minor discrepancies in calculated vs. found values (e.g., 6i’s carbon content) suggest synthesis impurities or hydration effects .

Pharmacological Analogs: GluN2C/D NMDA Receptor Potentiators

highlights the target compound (1) alongside CIQ (2) and HON0001 (3) as modulators of GluN2C/D-containing NMDA receptors .

Table 2: Pharmacological Structural Comparisons
Compound Core Structure Position 1 Substituent Position 2 Substituent Hypothesized Pharmacological Impact
Target (1) 6,7-Dimethoxy-tetrahydroisoquinoline (4-Methoxyphenoxy)methyl Phenylethanone Enhanced lipophilicity and receptor binding via methoxy groups
CIQ (2) Not explicitly described Likely distinct substituent Unknown Benchmark compound for GluN2C/D potentiation; structural divergence may alter efficacy
HON0001 (3) Not explicitly described Unknown Unknown Potential backup compound with modified selectivity

Functional Implications: The target’s 4-methoxyphenoxy group may improve blood-brain barrier penetration compared to CIQ, which lacks this moiety. The phenylethanone group could stabilize interactions with receptor hydrophobic pockets .

Ethanone Derivatives from Hydroxyacetophenone Studies

lists phenylethanone analogs with hydroxyl or halogen substituents, providing insights into substituent effects:

Table 3: Ethanone Substituent Comparisons
Compound (CAS) Phenyl Substituent Hydroxy/Methoxy Substituents Key Properties Inferred
Target Compound Unsubstituted phenyl 6,7-Dimethoxy, 4-methoxyphenoxy High lipophilicity, moderate solubility
[15485-70-8] 4-Chlorophenyl 2,4,6-Trihydroxyphenyl Polar, prone to hydrogen bonding
[15485-71-9] 4-Fluorophenyl 2,4,6-Trihydroxyphenyl Electron-withdrawing fluorine enhances stability

Research Findings and Implications

  • Structural Optimization: The target’s design integrates methoxy and phenoxy groups to balance lipophilicity and receptor engagement, addressing limitations of earlier analogs (e.g., 6i’s simpler phenyl group) .
  • Pharmacological Potential: As a GluN2C/D potentiator, the compound’s substituents may enhance selectivity over off-target NMDA receptor subtypes, though in vitro assays are needed to confirm .
  • Synthetic Challenges : Elemental analysis discrepancies in analogs (e.g., 6i) highlight the need for rigorous purification in future syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.